Cas no 1804351-17-4 (Methyl 2-iodo-6-methyl-3-(trifluoromethoxy)pyridine-5-carboxylate)

Methyl 2-iodo-6-methyl-3-(trifluoromethoxy)pyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-iodo-6-methyl-3-(trifluoromethoxy)pyridine-5-carboxylate
-
- インチ: 1S/C9H7F3INO3/c1-4-5(8(15)16-2)3-6(7(13)14-4)17-9(10,11)12/h3H,1-2H3
- InChIKey: DIMDEVJNOGBFHP-UHFFFAOYSA-N
- SMILES: IC1=C(C=C(C(=O)OC)C(C)=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 287
- トポロジー分子極性表面積: 48.4
- XLogP3: 3
Methyl 2-iodo-6-methyl-3-(trifluoromethoxy)pyridine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029092306-1g |
Methyl 2-iodo-6-methyl-3-(trifluoromethoxy)pyridine-5-carboxylate |
1804351-17-4 | 97% | 1g |
$1,490.00 | 2022-04-02 |
Methyl 2-iodo-6-methyl-3-(trifluoromethoxy)pyridine-5-carboxylate 関連文献
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
Methyl 2-iodo-6-methyl-3-(trifluoromethoxy)pyridine-5-carboxylateに関する追加情報
Recent Advances in the Synthesis and Applications of Methyl 2-iodo-6-methyl-3-(trifluoromethoxy)pyridine-5-carboxylate (CAS: 1804351-17-4)
Methyl 2-iodo-6-methyl-3-(trifluoromethoxy)pyridine-5-carboxylate (CAS: 1804351-17-4) is a highly specialized pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethoxy and iodo substituents, serves as a critical intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The trifluoromethoxy group, known for its electron-withdrawing properties and metabolic stability, enhances the compound's utility in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of Methyl 2-iodo-6-methyl-3-(trifluoromethoxy)pyridine-5-carboxylate as a precursor in the synthesis of novel Janus kinase (JAK) inhibitors. The researchers employed a palladium-catalyzed cross-coupling reaction to introduce diverse aryl and heteroaryl groups at the 2-position, yielding a library of compounds with potent JAK1/3 inhibitory activity. The study reported that derivatives bearing a 2-aryl substitution exhibited nanomolar IC50 values, underscoring the compound's versatility in structure-activity relationship (SAR) optimization.
In addition to its role in kinase inhibitor development, this pyridine derivative has been investigated for its antimicrobial properties. A recent Bioorganic & Medicinal Chemistry Letters article (2024) demonstrated that Methyl 2-iodo-6-methyl-3-(trifluoromethoxy)pyridine-5-carboxylate could be functionalized to produce analogs with broad-spectrum activity against drug-resistant bacterial strains. The trifluoromethoxy group was found to enhance membrane permeability, while the iodo substituent facilitated further derivatization via metal-catalyzed reactions. These findings suggest potential applications in addressing the global challenge of antimicrobial resistance (AMR).
The synthetic accessibility of Methyl 2-iodo-6-methyl-3-(trifluoromethoxy)pyridine-5-carboxylate has also been a focus of recent research. A 2024 Organic Process Research & Development paper detailed a scalable, cost-effective synthesis route using continuous flow chemistry. This approach improved yield (85%) and purity (>99%) compared to traditional batch methods, addressing previous challenges in large-scale production. The study emphasized the compound's role as a building block for high-value pharmaceuticals, including candidates for clinical trials in oncology and inflammatory diseases.
Looking ahead, the unique physicochemical properties of Methyl 2-iodo-6-methyl-3-(trifluoromethoxy)pyridine-5-carboxylate position it as a promising scaffold for future drug discovery efforts. Its compatibility with modern synthetic methodologies, such as late-stage functionalization and photoredox catalysis, opens new avenues for structural diversification. Researchers anticipate its growing importance in fragment-based drug design and the development of targeted protein degraders (PROTACs). As the demand for structurally complex and metabolically stable drug candidates increases, this compound is poised to play a pivotal role in advancing chemical biology and pharmaceutical innovation.
1804351-17-4 (Methyl 2-iodo-6-methyl-3-(trifluoromethoxy)pyridine-5-carboxylate) Related Products
- 1017082-78-8(4-Methyl-3-benzyloxybenzoic acid methyl ester)
- 2171548-91-5(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid)
- 16165-68-7(Diethyl 1-decylphosphonate)
- 155621-63-9(2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one)
- 1805360-32-0(6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridine)
- 25716-58-9(4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine)
- 100238-42-4(4-(2-(Piperidin-1-YL)ethoxy)phenol)
- 1805068-26-1(4-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxylic acid)
- 1152567-40-2(1-4-(propan-2-yl)phenylcyclobutane-1-carbonitrile)
- 65868-63-5(Tert-butyl 6-bromohexanoate)




